molecular formula C16H20N4O3S2 B11369693 N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11369693
M. Wt: 380.5 g/mol
InChI Key: OBWOXMRDWDATJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the azepane ring can be synthesized through the dearomative ring expansion of nitroarenes, mediated by blue light and occurring at room temperature . The thiadiazole ring can be introduced through cyclization reactions involving sulfur and nitrogen-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is unique due to its combination of an azepane ring and a thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H20N4O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C16H20N4O3S2/c1-12-15(24-19-18-12)16(21)17-13-6-8-14(9-7-13)25(22,23)20-10-4-2-3-5-11-20/h6-9H,2-5,10-11H2,1H3,(H,17,21)

InChI Key

OBWOXMRDWDATJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.